1,2-Bis(dimethylamino)tetramethyldisilane

Vue d'ensemble

Description

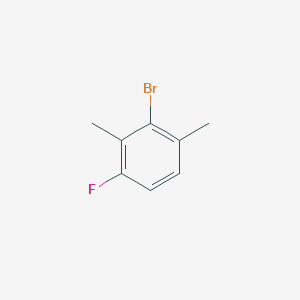

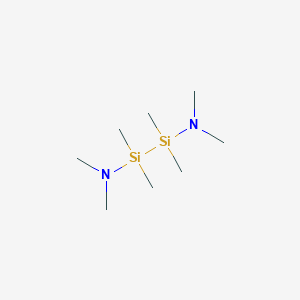

1,2-Bis(dimethylamino)tetramethyldisilane is an organosilicon compound with the formula [(CH3)2N]2Si(CH3)2Si(CH3)2N(CH3)2 . It is a colorless to yellow liquid with a special ammonia odor .

Synthesis Analysis

1,2-Bis(dimethylamino)tetramethyldisilane is typically prepared by a hydrosilation reaction. A specific method is to react chlorosilanes with dimethylamine under alkaline or acidic conditions .Molecular Structure Analysis

The molecular formula of 1,2-Bis(dimethylamino)tetramethyldisilane is C8H24N2Si2 . The compound contains a total of 35 bonds, including 11 non-H bonds and 3 rotatable bonds .Physical And Chemical Properties Analysis

The compound has a molecular weight of 204.46 g/mol . It has a boiling point of 90-93°C at 20 mmHg . The density is 0.830 g/mL at 25°C , and the refractive index at 20°C is 1.4553 .Applications De Recherche Scientifique

Enhanced Reactivity in Silicon-Halogen Bonding : 1,2-Bis(dimethylamino)tetramethyldisilane contributes to enhanced reactivity in silicon-halogen bonding. Tamao et al. (1999) illustrated this through the synthesis of 2,3-bis(pseudo-pentacoordinate) tetrasilane by reductive dimerization of 1-[8-(dimethylamino)-1-naphthyl]-1-chlorodisilane using magnesium, and the analogous 1-fluorodisilane using a mixture of magnesium and magnesium bromide (Tamao, Asahara, Saeki, & Toshimitsu, 1999).

Reactivity with Transition Metal Compounds : It has been noted that 1,2-Bis(dimethylamino)tetramethyldisilane can react with group VIII metal carbonyls. Kerber and Pakkanen (1979) found that it reacts with Fe2(CO)9 to yield specific iron compounds, and its interaction with octacarbonyldicobalt produces cobalt cluster compounds (Kerber & Pakkanen, 1979).

Synthesis and Structure Studies : The compound plays a role in the synthesis and structural studies of silicon-based chemicals. Tamao et al. (1999) demonstrated this in their research on 1,ω-bis[8-(dimethylamino)-1-naphthyl]-1,ω-difluorotrisilane and tetrasilane, highlighting the different coordination modes at the terminal silicons and their thermochemical properties (Tamao, Asahara, Sun, & Kawachi, 1999).

Polymer Synthesis : This compound is also used in polymer synthesis. Padmanaban, Kakimoto, and Imai (1990) synthesized two new diaminodisilanes from 1,2-dichlorotetramethyldisilane and used them to create disilane-containing polyamide and polyimides with unique solubility and thermal properties (Padmanaban, Kakimoto, & Imai, 1990).

Electrochemical Polymerization : In the field of electrochemistry, Masuda, Taniki, and Kaeriyama (1993) studied the electrochemical polymerization of silyl-substituted thiophenes, including bis(2-thienyl)dimethylsilane and 1,2-bis(2-thienyl)tetramethyldisilane, emphasizing their potential for producing conducting polymer films with distinct properties (Masuda, Taniki, & Kaeriyama, 1993).

Study of Conformational Changes : Research by Masters et al. (2015) on 1,2-bis(trifluoromethyl)-1,1,2,2-tetramethyldisilane revealed its unique molecular structure in different phases (solid, liquid, gas) and the observation of conformers in the liquid state, offering insights into phase-dependent molecular behavior (Masters, Robertson, Wann, Hölbling, Hassler, Bjornsson, Wallevik, & Arnason, 2015).

Mécanisme D'action

Target of Action

1,2-Bis(dimethylamino)tetramethyldisilane, also known as N1,N1,N2,N2,1,1,2,2-Octamethyldisilane-1,2-diamine, is primarily used as a chemical intermediate

Mode of Action

The compound contains two dimethylamino groups, which allows it to introduce dimethylamino functional groups in synthetic organic molecules

Biochemical Pathways

It is widely used in catalysis, as a reducing agent, and as a silicon source in organic synthesis .

Pharmacokinetics

The compound is a liquid at room temperature , with a boiling point of 90-93°C and a density of 0.830 g/mL . These properties may influence its bioavailability.

Result of Action

As a chemical intermediate, its primary role is likely in the synthesis of other compounds .

Action Environment

1,2-Bis(dimethylamino)tetramethyldisilane is sensitive and reacts rapidly with moisture, water, and protic solvents . Therefore, the compound’s action, efficacy, and stability can be significantly influenced by environmental factors such as humidity and the presence of water or protic solvents.

Safety and Hazards

1,2-Bis(dimethylamino)tetramethyldisilane is a highly flammable substance . It reacts rapidly with moisture, water, and protic solvents . Contact with strong oxidants and strong acids should be avoided to prevent fire or explosion . Good ventilation and appropriate protective equipment such as protective gloves and goggles should be worn when handling or using the compound .

Orientations Futures

Propriétés

IUPAC Name |

N-[[dimethylamino(dimethyl)silyl]-dimethylsilyl]-N-methylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H24N2Si2/c1-9(2)11(5,6)12(7,8)10(3)4/h1-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSHGQODRSIIXGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)[Si](C)(C)[Si](C)(C)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24N2Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Bis(dimethylamino)tetramethyldisilane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(t-Butoxycarbonyl) amino]-3-[4-(dihydroxyboranyl) phenyl] propionic acid](/img/structure/B3120621.png)

![tert-Butyl N-[(3R,4S)-4-[(tert-Butyldimethylsilyl)oxy]pyrrolidin-3-yl]carbamate](/img/structure/B3120630.png)

![Methyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B3120643.png)

![Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate](/img/structure/B3120657.png)